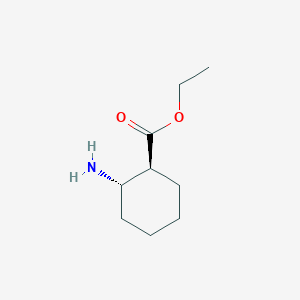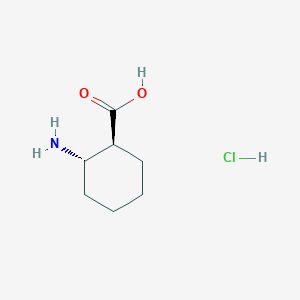
(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride
Overview
Description
(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride, also known as (S)-2-amino-1-cyclohexane carboxylic acid hydrochloride or (S)-ACCH, is a chiral amino acid derived from cyclohexane. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. Due to its chiral nature, it can be used as a starting material in asymmetric synthesis. It is also used as a reagent in peptide syntheses and other organic reactions.
Scientific Research Applications
Biological Activity of Carboxylic Acids
Natural carboxylic acids, derived from plants, have been studied for their biological activities. A review comparing structural differences among selected carboxylic acids (e.g., benzoic acid, cinnamic acid, caffeic acid) showed variations in antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships indicate that compounds like rosmarinic acid exhibit high antioxidant activity, whereas others, such as caffeic acid and cinnamic acid, demonstrate significant antimicrobial properties. The presence of hydroxyl groups was found to influence the cytotoxic potential, suggesting that structural nuances significantly impact the bioactivity of these molecules (Godlewska-Żyłkiewicz et al., 2020).
Photodissociation Dynamics
Research on the photodissociation dynamics of carboxylic acids has explored the energy partitioning in the formation of OH photoproducts. Studies on both saturated (e.g., acetic acid) and unsaturated (e.g., acrylic and propiolic acids) carboxylic acids revealed that a significant portion of available energy is partitioned into the translational state of the products. This indicates the presence of exit barriers on the dissociative potential energy surface, offering insights into the photoexcitation dynamics of these compounds (Naik et al., 2003).
Plasma Polymerization for Biomedical Use
The plasma polymerization of organic compounds, such as acrylic acid, has been investigated for producing thin films with specific surface chemistries for biomedical applications. These carboxylic acid group-containing films are attractive for stimulating cell adhesion and proliferation. Acrylic acid, used as a precursor in plasma-assisted deposition, highlights the potential of carboxylic acids in creating bio-interfaces for tissue regeneration and biomolecule immobilization (Bitar et al., 2018).
Mechanism of Action
Mode of Action
Pseudoephedrine acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors . This interaction with the adrenergic receptors produces vasoconstriction, which is used as a decongestant .
Biochemical Pathways
The compound’s interaction with the adrenergic receptors triggers a cascade of biochemical reactions. The vasoconstriction effect reduces tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies .
Pharmacokinetics
The pharmacokinetic properties of pseudoephedrine hydrochloride include its absorption, distribution, metabolism, and excretion (ADME). It has a high bioavailability with approximately 100% absorbed after oral administration . The compound is metabolized in the liver, with 10-30% undergoing metabolism . The elimination half-life ranges from 4.3 to 8 hours, and it is primarily excreted in the urine .
Result of Action
The primary result of pseudoephedrine’s action is the relief of nasal and sinus congestion, as well as allergic rhinitis . By constricting the blood vessels in the nasal passages, the compound reduces swelling and congestion. This leads to improved airflow and reduced discomfort for the individual.
Action Environment
The action, efficacy, and stability of pseudoephedrine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH can impact the compound’s stability and activity . It’s also worth noting that individual factors, such as a person’s metabolic rate and overall health status, can influence the compound’s pharmacokinetics and pharmacodynamics.
properties
IUPAC Name |
(1S,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



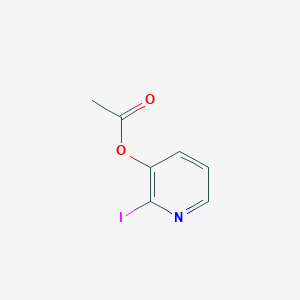
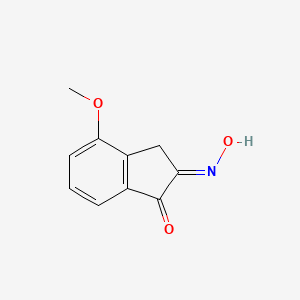
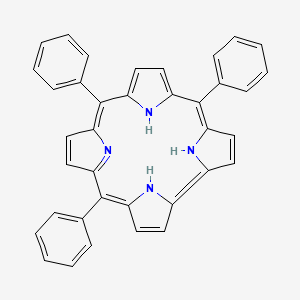
![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)
![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)
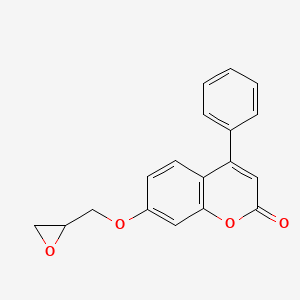
![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)

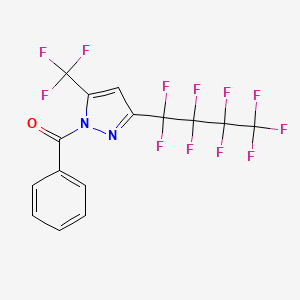
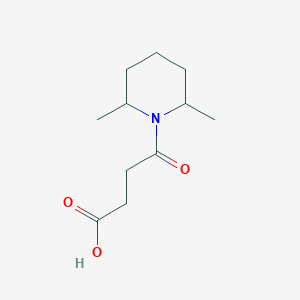
![Hexanoic acid, 6-[(4-iodobenzoyl)amino]-](/img/structure/B3119145.png)

